2-Phenyl-1H-imidazole-4,5-dicarbaldehyde
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Overview
Description
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and two aldehyde groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde typically involves the cyclization of amido-nitriles or other precursor molecules under specific conditions. One common method involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in a solvent like DMF at elevated temperatures . The resultant intermediate can then be further reacted with appropriate reagents to introduce the aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 2-Phenyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
- 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid
- 2-Phenyl-1H-imidazole-4,5-dimethanol
- 4,5-Diphenyl-1H-imidazole
Comparison: 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide versatility in chemical modifications and potential biological activities. In contrast, 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid and 2-Phenyl-1H-imidazole-4,5-dimethanol have different functional groups that confer distinct chemical properties and reactivity .
Properties
CAS No. |
171102-96-8 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-phenyl-1H-imidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
PFTZHGCACDPVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C=O)C=O |
Origin of Product |
United States |
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